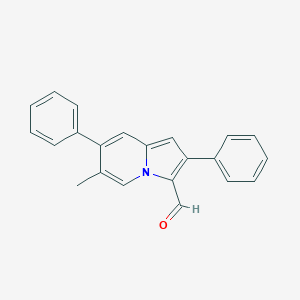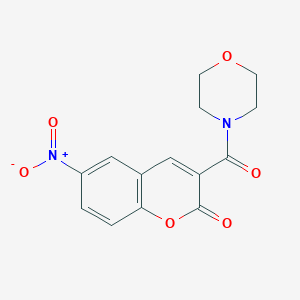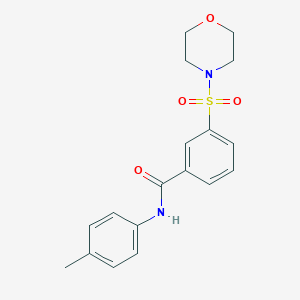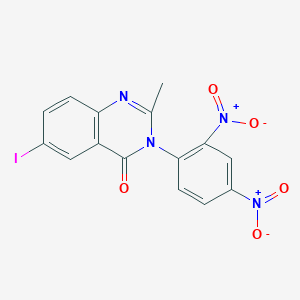![molecular formula C15H17NS3 B412404 4,4-二甲基-5-丙基-4,5-二氢-1H-[1,2]二噻吩并[3,4-c]喹啉-1-硫酮 CAS No. 300690-45-3](/img/structure/B412404.png)
4,4-二甲基-5-丙基-4,5-二氢-1H-[1,2]二噻吩并[3,4-c]喹啉-1-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound with a unique structure that includes a quinoline core fused with a dithiolo ring
科学研究应用
4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps. One common method starts with the preparation of key intermediates, which are then subjected to cyclization reactions to form the final product . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the dithiolo ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and other advanced technologies can help achieve these goals.
化学反应分析
Types of Reactions
4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
作用机制
The mechanism of action of 4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
- 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 4,4-dimethyl-5-ethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 4,4-dimethyl-5-butyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Uniqueness
4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group, for example, may enhance its lipophilicity and ability to interact with lipid membranes .
属性
IUPAC Name |
4,4-dimethyl-5-propyldithiolo[3,4-c]quinoline-1-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS3/c1-4-9-16-11-8-6-5-7-10(11)12-13(15(16,2)3)18-19-14(12)17/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLKGWQQMIMBIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methoxy-2,2,4-trimethyl-1-[(4-nitrophenyl)methyl]quinoline](/img/structure/B412321.png)

![1-(Acetylsulfanyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412325.png)
![5-(4-chlorobenzyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412326.png)
![5-(2-Thienylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B412328.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B412329.png)
![8-methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412331.png)
![5-benzoyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412332.png)

![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]butan-2-yl]-1-phenylmethanimine](/img/structure/B412336.png)



![4-[4-(pentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B412345.png)
